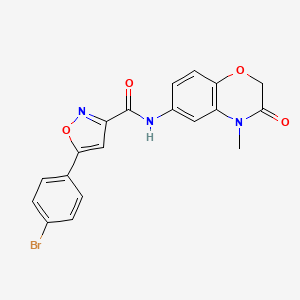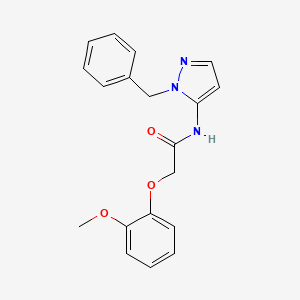![molecular formula C29H26ClN5 B11321400 4-(4-benzylpiperazin-1-yl)-7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11321400.png)
4-(4-benzylpiperazin-1-yl)-7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(4-benzylpiperazin-1-yl)-7-(2-chlorophényl)-5-phényl-7H-pyrrolo[2,3-d]pyrimidine est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé est caractérisé par sa structure unique, qui comprend un noyau pyrrolo[2,3-d]pyrimidine substitué par des groupes benzylpiperazine, chlorophényle et phényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(4-benzylpiperazin-1-yl)-7-(2-chlorophényl)-5-phényl-7H-pyrrolo[2,3-d]pyrimidine implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau pyrrolo[2,3-d]pyrimidine : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées pour former le noyau pyrrolo[2,3-d]pyrimidine.
Réactions de substitution : La structure du noyau est ensuite soumise à des réactions de substitution pour introduire les groupes benzylpiperazine, chlorophényle et phényle. Ces réactions nécessitent souvent l'utilisation de catalyseurs et de réactifs spécifiques pour obtenir les substitutions souhaitées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des systèmes automatisés et des mesures rigoureuses de contrôle qualité. L'utilisation de réacteurs à haut débit et de la chimie en flux continu peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(4-benzylpiperazin-1-yl)-7-(2-chlorophényl)-5-phényl-7H-pyrrolo[2,3-d]pyrimidine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide de réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, selon les groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre.
Substitution : Solvants halogénés et catalyseurs tels que le palladium sur charbon pour les réactions d'hydrogénation.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 4-(4-benzylpiperazin-1-yl)-7-(2-chlorophényl)-5-phényl-7H-pyrrolo[2,3-d]pyrimidine présente plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement des troubles neurologiques et des cancers.
Pharmacologie : Le composé est étudié pour ses interactions avec diverses cibles biologiques, notamment les récepteurs et les enzymes.
Biologie chimique : Il est utilisé comme sonde pour étudier les voies et les mécanismes biologiques.
Applications industrielles : La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-(4-benzylpiperazin-1-yl)-7-(2-chlorophényl)-5-phényl-7H-pyrrolo[2,3-d]pyrimidine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure :
Récepteurs : Le composé peut se lier à des récepteurs du système nerveux central, modulant leur activité.
Enzymes : Il peut inhiber ou activer les enzymes impliquées dans des voies biochimiques essentielles.
Voies : Le composé peut influencer les voies de signalisation, conduisant à des changements dans les fonctions cellulaires.
Applications De Recherche Scientifique
1-BENZYL-4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of protein kinases, which are crucial in cancer therapy.
Biological Studies: The compound is used in studies related to cell signaling pathways and apoptosis.
Pharmacology: Research on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-BENZYL-4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets such as protein kinases. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of downstream substrates . This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Le 4-(4-benzylpiperazin-1-yl)-7-(2-chlorophényl)-5-phényl-7H-pyrrolo[2,3-d]pyrimidine peut être comparé à des composés similaires tels que :
4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)méthanone : Ce composé présente une structure de piperazine similaire mais diffère par son noyau pyridine et son motif de substitution.
4-(4-benzhydryl-piperazin-1-yl)-5-(4-chloro-phényl)-thieno(2,3-d)pyrimidine : Ce composé partage le noyau piperazine et pyrimidine, mais comprend un groupe thiéno au lieu du groupe pyrrolo.
L'unicité du 4-(4-benzylpiperazin-1-yl)-7-(2-chlorophényl)-5-phényl-7H-pyrrolo[2,3-d]pyrimidine réside dans son motif de substitution spécifique et les activités biologiques qui en résultent, ce qui en fait un composé précieux pour la recherche et le développement futurs.
Propriétés
Formule moléculaire |
C29H26ClN5 |
|---|---|
Poids moléculaire |
480.0 g/mol |
Nom IUPAC |
4-(4-benzylpiperazin-1-yl)-7-(2-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C29H26ClN5/c30-25-13-7-8-14-26(25)35-20-24(23-11-5-2-6-12-23)27-28(31-21-32-29(27)35)34-17-15-33(16-18-34)19-22-9-3-1-4-10-22/h1-14,20-21H,15-19H2 |
Clé InChI |
AZQWPBWZVAVMCS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5Cl)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-benzyl-1H-benzimidazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B11321330.png)
![8-(3-bromophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11321336.png)

![N-[5,7-bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B11321347.png)

![3-Methyl-4-(2,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11321355.png)
![1-ethyl-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11321361.png)
![5-(Benzylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11321364.png)
![4-[({2-[2,2-Dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11321366.png)
![4-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11321374.png)

![N-[2-(1H-Indol-3-YL)ethyl]-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide](/img/structure/B11321402.png)
![N-(4-{[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B11321408.png)
![[(1-benzyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B11321413.png)
